

Application Notes and Protocols for Vegfr-2-IN-33 in Mouse Models

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Compound of Interest

Compound Name: Vegfr-2-IN-33

Cat. No.: B12386332

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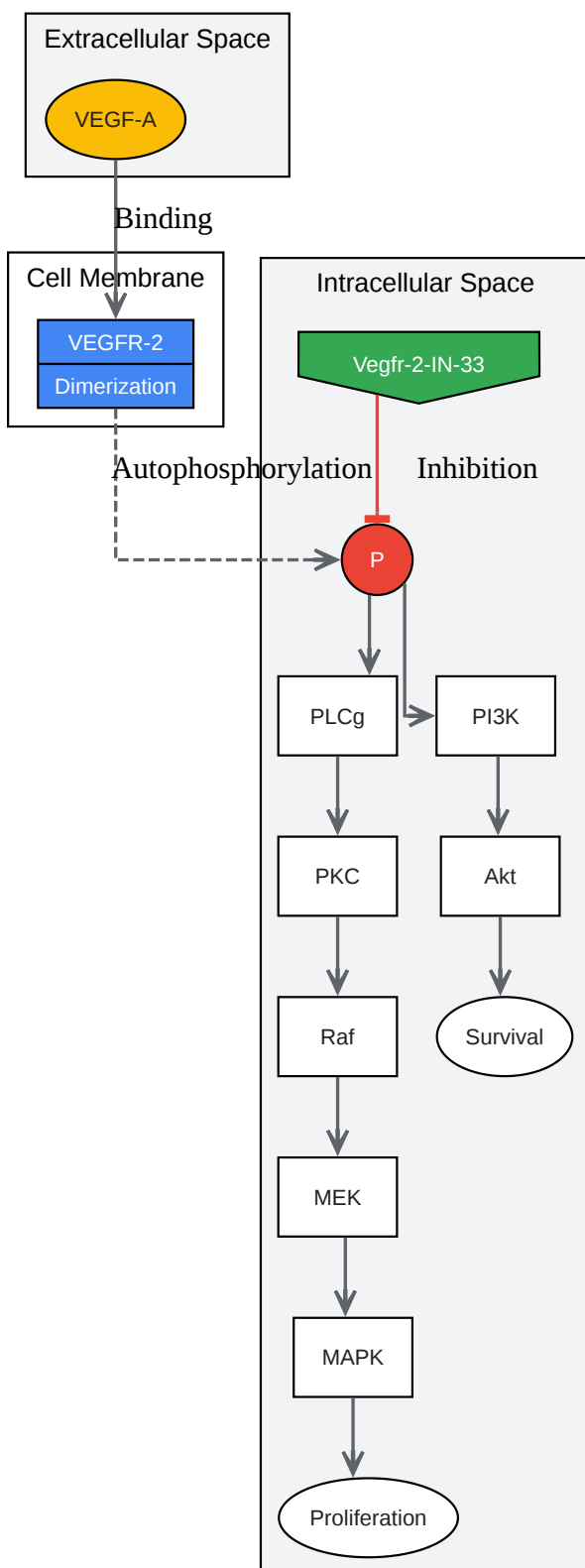
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Introduction

Vegfr-2-IN-33 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, **Vegfr-2-IN-33** effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][4] These application notes provide detailed protocols for the use of **Vegfr-2-IN-33** in preclinical mouse models of cancer.

Mechanism of Action

VEGF-A, upon binding to VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][4] This activation initiates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation and survival, respectively.[1] **Vegfr-2-IN-33** acts as a Type I inhibitor, competing with ATP to prevent the autophosphorylation of VEGFR-2, thereby inhibiting these pro-angiogenic signals.[2]



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VEGFR-2 Signaling Pathway and Inhibition by **Vegfr-2-IN-33**.

Quantitative Data

The following tables summarize the in vitro activity of **Vegfr-2-IN-33**.

Table 1: Kinase Inhibitory Activity of **Vegfr-2-IN-33**

Kinase Target	IC ₅₀ (nM)
VEGFR-2	5.2
VEGFR-1	85.7
VEGFR-3	112.4
PDGFRβ	256.1
c-Kit	342.8

Table 2: In Vitro Cellular Activity of **Vegfr-2-IN-33**

Cell Line	Target Pathway	IC ₅₀ (nM)
HUVEC	VEGF-stimulated Proliferation	15.8
A549	Proliferation	>10,000
HT-29	Proliferation	>10,000

Experimental Protocols

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a typical efficacy study using human tumor xenografts in immunodeficient mice.

Materials:

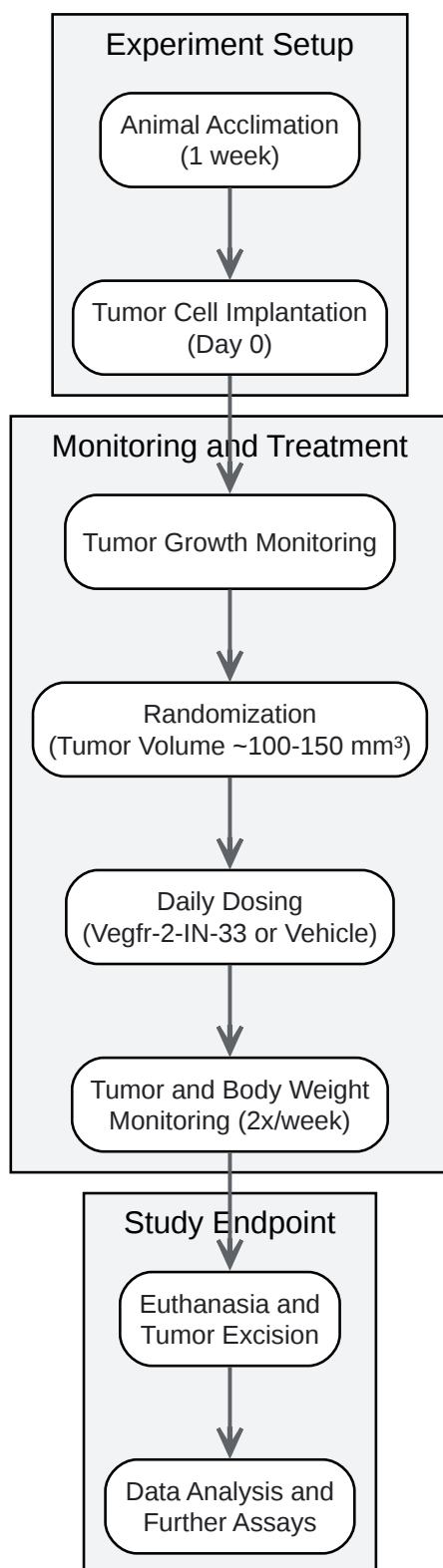
- **Vegfr-2-IN-33**
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

- 6-8 week old female athymic nude mice
- Human tumor cells (e.g., HT-29 colorectal adenocarcinoma)
- Matrigel
- Sterile PBS
- Calipers
- Animal balance
- Oral gavage needles

Procedure:

- Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
- Tumor Cell Implantation:
 - Harvest tumor cells during their logarithmic growth phase.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (W^2 \times L) / 2$.
- Randomization and Dosing:
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

- Prepare fresh dosing solutions of **Vegfr-2-IN-33** in the vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).
- Administer **Vegfr-2-IN-33** or vehicle to the respective groups via oral gavage once daily.
- Monitoring and Endpoints:
 - Continue daily dosing and monitor tumor volume and body weight twice weekly.
 - The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed 2000 mm³ or if there is more than 20% body weight loss.
 - At the end of the study, euthanize all remaining animals and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).



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